3-Phenoxyphenylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

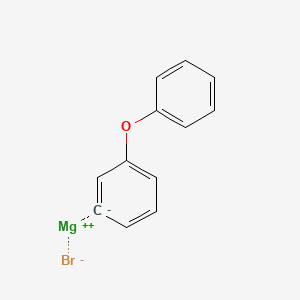

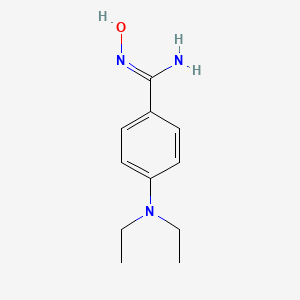

3-Phenoxyphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further bonded to a magnesium bromide moiety. This unique structure imparts significant reactivity, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxyphenylmagnesium bromide is typically synthesized via the reaction of 3-phenoxyphenyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then refluxed gently to facilitate the formation of the Grignard reagent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and temperature control systems to ensure uniformity and safety. The use of high-purity reagents and solvents is crucial to obtain a product of consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyphenylmagnesium bromide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous tetrahydrofuran or diethyl ether are typically used.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

3-Phenoxyphenylmagnesium bromide has diverse applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

Material Science: Utilized in the preparation of polymers and advanced materials.

Agriculture: Involved in the synthesis of agrochemicals.

Mechanism of Action

The reactivity of 3-Phenoxyphenylmagnesium bromide is primarily due to the presence of the magnesium-carbon bond, which imparts nucleophilic character to the carbon atom. This allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The phenoxy group stabilizes the intermediate species formed during the reaction, enhancing the overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Phenylmagnesium Bromide: Lacks the phenoxy group, making it less reactive in certain transformations.

3-Methoxyphenylmagnesium Bromide: Contains a methoxy group instead of a phenoxy group, leading to different reactivity patterns.

Uniqueness

3-Phenoxyphenylmagnesium bromide is unique due to the presence of the phenoxy group, which provides additional stability and reactivity. This makes it particularly useful in reactions where other Grignard reagents might fail or give lower yields.

Properties

IUPAC Name |

magnesium;phenoxybenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWEAGSRWNYAU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)

![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)

![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)